molecular formula C8H9BrN2S B1411668 3-(3-Bromopyridin-2-yl)thiazolidine CAS No. 1707365-63-6

3-(3-Bromopyridin-2-yl)thiazolidine

Cat. No.: B1411668
CAS No.: 1707365-63-6
M. Wt: 245.14 g/mol
InChI Key: CRIIFDJBMFHDEV-UHFFFAOYSA-N
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Description

3-(3-Bromopyridin-2-yl)thiazolidine is a chemical compound with the molecular formula C8H9BrN2S and a molecular weight of 245.14 g/mol. The thiazolidine ring, a five-membered heterocycle containing sulfur and nitrogen atoms, is known for its notable medicinal and pharmaceutical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Bromopyridin-2-yl)thiazolidine typically involves the reaction of 3-bromopyridine-2-carbaldehyde with thiosemicarbazide under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .

Industrial Production Methods

Industrial production methods for this compound often involve multicomponent reactions, click reactions, and green chemistry approaches to improve selectivity, purity, product yield, and pharmacokinetic activity . These methods are designed to be efficient and environmentally friendly, utilizing catalysts that can be easily recovered and reused.

Chemical Reactions Analysis

Types of Reactions

3-(3-Bromopyridin-2-yl)thiazolidine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound into thiazolidine derivatives with different functional groups.

    Substitution: The bromine atom in the pyridine ring can be substituted with other nucleophiles, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The reactions are typically carried out under controlled temperature and pressure to ensure high selectivity and yield .

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiazolidine derivatives. These products have diverse applications in medicinal chemistry and pharmaceutical research .

Scientific Research Applications

3-(3-Bromopyridin-2-yl)thiazolidine has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: It is used in the study of biological processes and as a probe for investigating enzyme activities and protein interactions.

    Medicine: The compound has shown potential in the development of new drugs due to its diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of 3-(3-Bromopyridin-2-yl)thiazolidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, modulating their activities and affecting various biological processes . The presence of the bromine atom and the thiazolidine ring enhances its binding affinity and selectivity towards specific targets .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-(3-Bromopyridin-2-yl)thiazolidine include other thiazolidine derivatives and bromopyridine compounds. Some examples are:

  • 3-(2-Bromopyridin-3-yl)thiazolidine
  • 3-(4-Bromopyridin-2-yl)thiazolidine
  • 3-(3-Chloropyridin-2-yl)thiazolidine

Uniqueness

What sets this compound apart from similar compounds is its unique combination of the bromopyridine and thiazolidine moieties. This combination enhances its pharmacological properties and makes it a valuable compound in medicinal chemistry and pharmaceutical research .

Properties

IUPAC Name

3-(3-bromopyridin-2-yl)-1,3-thiazolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN2S/c9-7-2-1-3-10-8(7)11-4-5-12-6-11/h1-3H,4-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRIIFDJBMFHDEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCN1C2=C(C=CC=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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